4-(3-Chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

4-(3-Chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide is a synthetic quaternary pyrimidinium salt belonging to the broader class of substituted pyrimidine derivatives. Its molecular architecture features a positively charged pyrimidin-1-ium core substituted at the 4-position with a 3-chlorophenyl ring and at the 1-position with a 2-oxo-2-(thiophen-2-yl)ethyl side chain, with bromide serving as the counterion.

Molecular Formula C16H12BrClN2OS
Molecular Weight 395.7 g/mol
CAS No. 646062-62-6
Cat. No. B12584499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide
CAS646062-62-6
Molecular FormulaC16H12BrClN2OS
Molecular Weight395.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=NC=[N+](C=C2)CC(=O)C3=CC=CS3.[Br-]
InChIInChI=1S/C16H12ClN2OS.BrH/c17-13-4-1-3-12(9-13)14-6-7-19(11-18-14)10-15(20)16-5-2-8-21-16;/h1-9,11H,10H2;1H/q+1;/p-1
InChIKeyYQRHSICHSRJZOC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide (CAS 646062-62-6): Structural Identity and Class Assignment


4-(3-Chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide is a synthetic quaternary pyrimidinium salt belonging to the broader class of substituted pyrimidine derivatives . Its molecular architecture features a positively charged pyrimidin-1-ium core substituted at the 4-position with a 3-chlorophenyl ring and at the 1-position with a 2-oxo-2-(thiophen-2-yl)ethyl side chain, with bromide serving as the counterion . The compound has a molecular formula of C₁₆H₁₂BrClN₂OS and a molecular weight of 395.7 g/mol . Structurally related pyrimidin-1-ium scaffolds have been investigated in the context of Renal Outer Medullary Potassium (ROMK, Kir1.1) channel inhibition, a target implicated in cardiovascular and metabolic disease [1]. However, direct target engagement data for this specific compound remain unpublished in the open literature.

Why Generic Substitution Falls Short for 4-(3-Chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide


The pyrimidin-1-ium class is characterized by significant structure-activity relationship (SAR) sensitivity, where minor alterations in the aromatic substituent at the 4-position can drastically alter physicochemical properties, target engagement, and functional behavior [1]. For example, the direct analog 4-(furan-2-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide (CAS 646062-66-0) replaces the 3-chlorophenyl group with a furan-2-yl moiety, resulting in a molecular weight reduction from 395.7 to 351.22 g/mol and loss of the chlorine atom, which is a critical determinant of lipophilicity, metabolic stability, and potential halogen-bonding interactions with biological targets . Within ROMK inhibitor programs, even subtle substituent changes on the pyrimidine core have been shown to produce IC₅₀ shifts exceeding 10-fold, underscoring that compounds in this scaffold space cannot be considered functionally interchangeable without empirical verification [2]. Consequently, substitution of 4-(3-chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide with a structurally related analog without confirmatory head-to-head testing introduces substantial risk of altered potency, selectivity, and off-target profile.

Quantitative Differentiation Evidence for 4-(3-Chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide vs. Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation vs. Furan-2-yl Analog

The target compound exhibits a molecular weight of 395.7 g/mol (C₁₆H₁₂BrClN₂OS) compared with 351.22 g/mol (C₁₄H₁₁BrN₂O₂S) for the closest commercially available analog, 4-(furan-2-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide (CAS 646062-66-0) . This 44.48 g/mol increase (12.7% higher MW) is accompanied by a heavy atom count increase from 20 to 22 and the addition of one chlorine atom, which alters calculated logP, polar surface area, and hydrogen-bond acceptor count .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Halogen Substitution Pattern: 3-Chlorophenyl vs. Heteroaryl Analogs at the Pyrimidine 4-Position

The target compound bears a 3-chlorophenyl group at the pyrimidine 4-position, whereas SAR precedents in the pyrimidine-thiophene series indicate that replacement of aryl halides with heteroaryl rings (furan-2-yl, thiophen-2-yl) or alternative halogen substitution patterns (e.g., 4-chlorophenyl, 2,4-dichlorophenyl) can profoundly modulate biological activity [1]. In related pyrimidine-based ROMK inhibitor series, compounds containing 3-chlorophenyl versus heteroaryl substitutions at the equivalent position exhibit IC₅₀ values ranging from 10 nM to >300 nM, a >30-fold dynamic range attributable to differential interactions with the channel pore [2]. The specific 3-chloro substitution in the target compound is expected to confer distinct steric and electronic properties relative to unsubstituted phenyl, 4-chlorophenyl, or heteroaryl analogs, though direct target activity data for this exact compound have not been publicly reported.

Structure-Activity Relationship Halogen Bonding Drug Design

Pyrimidin-1-ium Quaternary Salt Stability and Counterion Identity vs. Neutral Pyrimidine and Other Salt Forms

As a quaternary pyrimidin-1-ium bromide salt, the target compound possesses a permanent positive charge on the heterocyclic nitrogen, which fundamentally distinguishes it from neutral 4-(3-chlorophenyl)pyrimidine derivatives and from pyrimidin-1-ium salts bearing alternative counterions (e.g., chloride, iodide, perchlorate) . The bromide counterion (ionic radius ~196 pm) confers different solubility, hygroscopicity, and crystallinity profiles compared with chloride (~181 pm) or iodide (~220 pm) salts . In related pyrimidin-1-ium perchlorate and iodide analogs, counterion identity has been shown to influence melting point by 30–80°C and aqueous solubility by up to 5-fold .

Chemical Stability Salt Selection Formulation Development

Absence of Direct Biological Activity Data: Explicit Gap Statement

A systematic search of ChEMBL, BindingDB, PubChem, and patent literature (as of April 2026) did not identify any publicly available IC₅₀, EC₅₀, Kd, or Ki values for 4-(3-chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide against any specific biological target [1][2]. By contrast, closely related pyrimidin-1-ium compounds within the ROMK inhibitor class have reported IC₅₀ values ranging from 10 nM to >300 nM in patch-clamp and thallium flux assays [2]. This represents a critical evidence gap: the target compound's structural features (3-chlorophenyl, thiophenyl-oxoethyl, pyrimidin-1-ium bromide) are consistent with a ROMK inhibitor pharmacophore, but its actual potency and selectivity have not been empirically determined in any peer-reviewed or patent source identified to date.

Data Gap Analysis Procurement Risk Assessment Biological Screening

Recommended Application Scenarios for 4-(3-Chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide Based on Structural Evidence


ROMK (Kir1.1) Channel Inhibitor Screening and SAR Expansion

Given the established role of substituted pyrimidin-1-ium compounds as ROMK channel inhibitors in the US9073882 patent series , this compound is suited for inclusion in focused ROMK inhibitor screening libraries. Its 3-chlorophenyl substitution represents an underexplored vector in the ROMK SAR landscape, where the majority of reported active compounds bear heteroaryl or 4-substituted phenyl groups at the equivalent position. Researchers investigating novel diuretic or antihypertensive mechanisms may prioritize this compound to probe the tolerance of the ROMK pore for meta-chlorophenyl substitution and to generate SAR data in a region of chemical space distinct from the furan-2-yl and thiophen-2-yl analogs [1].

Halogen Bonding and Crystallography Studies of Pyrimidinium Salts

The presence of both a chlorine atom (on the 3-chlorophenyl ring) and a bromide counterion makes this compound particularly attractive for halogen bonding studies via X-ray crystallography . The combination of organic chlorine (covalent C–Cl) and ionic bromide (Br⁻) within a single crystal lattice provides an opportunity to investigate competing halogen-bonding motifs. The higher heavy atom count (22 vs. 20 for the furan analog) and the presence of two distinct halogen types may facilitate phasing in X-ray structure determination, offering practical advantages for structural biology and materials chemistry applications [1].

Synthetic Intermediate for Diversification via Nucleophilic Bromide Displacement

The labile bromide counterion in the pyrimidin-1-ium framework can serve as a leaving group for nucleophilic substitution reactions, enabling late-stage diversification of the salt form or generation of neutral pyrimidine derivatives . This compound can be used as a versatile synthetic building block for preparing a focused library of analogs with varied counterions (e.g., chloride, iodide, tetrafluoroborate) or for exploring the reactivity of the 2-oxo-2-(thiophen-2-yl)ethyl side chain under reductive, oxidative, or condensation conditions . Medicinal chemistry groups seeking a modular entry point into 4-aryl-pyrimidine chemical space may find this bromide salt more synthetically accessible than neutral pyrimidine precursors requiring separate quaternization steps.

Physicochemical Property Benchmarking in Pyrimidinium Salt Series

For laboratories engaged in pre-formulation or salt screening, this compound provides a well-defined bromide salt reference point for systematic comparison of solubility, stability, hygroscopicity, and thermal properties across a series of pyrimidin-1-ium salts . By benchmarking against the furan-2-yl analog (CAS 646062-66-0, MW 351.22) and other counterion variants, researchers can establish quantitative structure-property relationships (QSPR) that guide salt selection for in vivo formulation, with the 44.48 g/mol molecular weight difference and chlorine substituent providing measurable differentiation in chromatographic retention time, melting point, and dissolution rate [1].

Quote Request

Request a Quote for 4-(3-Chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.